Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a complex organic compound with significant structural features, including a piperidine ring and a triazolo-pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 372.46 g/mol. The presence of both tert-butyl and ethoxycarbonyl groups enhances its solubility and reactivity in various chemical environments.
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings. It falls under the category of carboxylates due to the carboxylate functional group in its structure.
The synthesis of tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate typically involves multi-step organic reactions. The general synthetic route may include:
These methods may vary based on laboratory conditions and desired yields, often requiring optimization for efficiency and purity .
The molecular structure of tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate features:
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate can undergo various chemical reactions:
These reactions are fundamental for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry and drug development .
The mechanism of action for tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
This understanding is crucial for evaluating the efficacy and safety of the compound in therapeutic contexts.
Relevant data from studies indicate that this compound exhibits irritant properties, necessitating careful handling during synthesis and application .
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate has potential applications in:
Research continues into its interactions with biological systems to better understand its therapeutic potential and optimize its use in clinical settings .
The synthesis of this structurally complex heterocycle (CAS 1211592-94-7) employs both linear and convergent strategies with precise intermediate isolation. Key approaches include: 1) Piperidine-first strategy: Beginning with tert-butyl piperidine-1-carboxylate functionalization, followed by triazolopyridine construction; 2) Heterocycle-first strategy: Synthesizing the ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate core prior to piperidine coupling; and 3) Convergent coupling: Preparing both modules separately before final N-alkylation. The convergent method demonstrates superior efficiency (overall yield ~32-35%) by minimizing side reactions during heterocycle formation. Critical intermediates include tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and ethyl 3-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, whose purity (>95%) directly impacts final product quality [1] [4].
The [1,2,4]triazolo[4,3-a]pyridine core is constructed via two principal cyclization routes:
Table 1: Cyclization Method Comparison
Method | Reagent | Temperature | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|---|
Thermal cyclization | Formic acid | 140-160°C | 68 | 92 | Simplified workup |
Oxidative cyclization | Pb(OAc)₄ | 0-25°C | 75 | 97 | Superior regioselectivity |
Catalytic dehydrogenation | Cu(OAc)₂/H₂O₂ | 80°C | 62 | 90 | Heavy metal-free |
Piperidine functionalization involves three critical steps: 1) Boc protection of piperidine using di-tert-butyl dicarbonate in THF (0°C→RT, 12h, 95% yield); 2) Side-chain activation: Conversion of 4-(hydroxymethyl)piperidine to 4-(bromomethyl)piperidine with PBr₃ (CH₂Cl₂, 0°C, 2h); and 3) N-Alkylation: Coupling the bromomethyl intermediate with triazolopyridine using K₂CO₃/DMF (80°C, 8h). The alkylation efficiency hinges on bromide intermediate purity (>98%), with residual water reducing yields by 15-20% due to hydrolysis [1] [8].
The ethoxycarbonyl group is installed early to avoid deprotection complications. Key optimizations include:
Four industrial routes were evaluated for cost and efficiency:
Table 2: Synthetic Route Performance Comparison
Route Sequence | Total Steps | Overall Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Linear (Piperidine → heterocycle) | 7 | 28 | 95 | Low yielding final alkylation |
Convergent (Separate modules → coupling) | 5 | 35 | 97 | High-cost intermediates |
Late-stage esterification | 6 | 25 | 90 | Ester hydrolysis side products |
One-pot cyclization/alkylation | 4 | 30 | 93 | Regioselectivity control challenges |
The convergent route achieves optimal balance between yield (35%) and purity (97%), though it requires expensive chromatographic purification. Microwave-assisted alkylation (DMF, 120°C, 30 min) shows promise for reducing reaction times but decreases yield to 78% due to Boc group partial degradation [2] [4] [5].
Table 3: Compound Characterization Summary
Property | Value | Source |
---|---|---|
CAS Registry Number | 1211592-94-7 | [2] [3] |
Molecular Formula | C₂₀H₂₈N₄O₄ | [1] [4] |
Molecular Weight | 388.46 g/mol | [2] [4] |
IUPAC Name | ethyl 3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | [1] |
Purity Specification | 95-97% (HPLC) | [3] [4] |
Physical Form | Crystalline solid | [1] [4] |
Storage Conditions | 2-8°C in inert atmosphere | [4] |
Supplier Price (500mg) | £455 (Apollo Scientific) | [2] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2